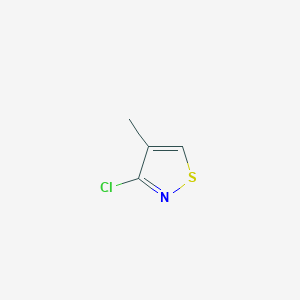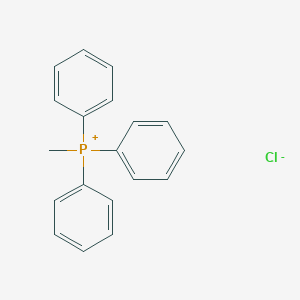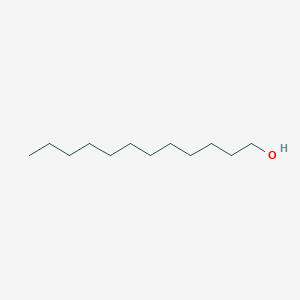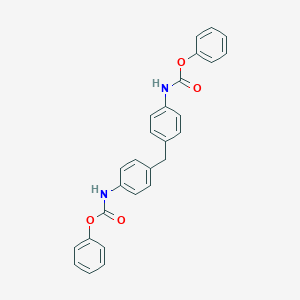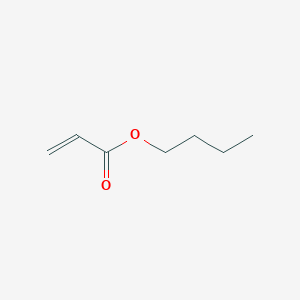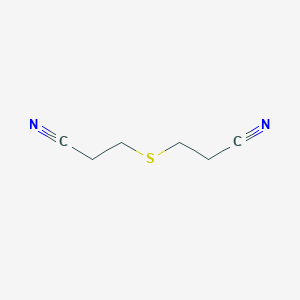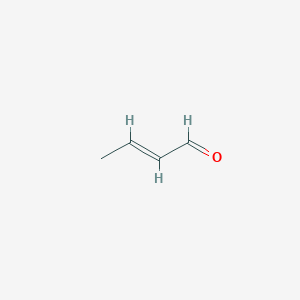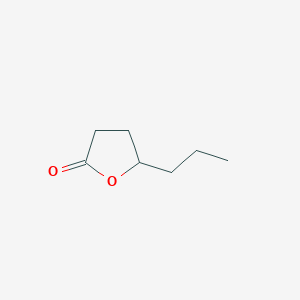
邻苯二甲酸二(1-甲基庚基)酯
描述
Synthesis Analysis
Research on the synthesis of phthalates primarily focuses on optimizing yield and efficiency while ensuring the process's environmental and safety aspects are addressed. For Bis(1-methylheptyl) phthalate, direct synthesis methods from phthalic anhydride and the corresponding alcohol (1-methylheptyl alcohol) under catalytic and heat conditions can be inferred from similar processes used for other phthalates. Studies on similar compounds like Bis(2-ethylhexyl) phthalate detail synthesis through esterification reactions, suggesting a similar approach could be applied to Bis(1-methylheptyl) phthalate (Gilsing, Angerer, & Prescher, 2005).
Molecular Structure Analysis
The molecular structure of phthalates is crucial for understanding their chemical behavior and interaction with biological systems. Phthalates typically consist of a benzene ring with two ester groups attached, and their specific properties are influenced by the nature of the alkyl chains in these ester groups. Advanced techniques like NMR spectroscopy and X-ray crystallography are often used to elucidate these structures and understand their implications on the compound's physical and chemical properties.
Chemical Reactions and Properties
Phthalates undergo various chemical reactions, including hydrolysis, oxidation, and reactions with other organic and inorganic compounds, which can influence their environmental fate and biological effects. For example, Bis(2-ethylhexyl) phthalate can undergo oxidative metabolism in biological systems, leading to the formation of metabolites with different properties and activities compared to the parent compound (Egestad & Sjöberg, 1993).
科学研究应用
各种行业的增塑剂
“邻苯二甲酸二(1-甲基庚基)酯”用作各种行业的增塑剂 . 它与DOP(邻苯二甲酸二辛酯)的总体性能相似,但其增塑效率、耐油性和耐汽油萃取性较低。 然而,它具有更好的耐热性、耐光性和耐候性 .
合成分析
邻苯二甲酸酯合成研究主要集中在优化产率和效率,同时确保工艺的环境和安全方面得到解决. 对于“邻苯二甲酸二(1-甲基庚基)酯”,可以从用于其他邻苯二甲酸酯的类似工艺中推断出在催化和热条件下从邻苯二甲酸酐和相应的醇(1-甲基庚醇)直接合成的 方法.
分子结构分析
邻苯二甲酸酯的分子结构对于了解其化学行为和与生物系统的相互作用至关重要. 通常使用核磁共振波谱和X射线晶体学等先进技术来阐明这些结构,并了解它们对化合物物理和化学性质的影响.
化学反应和性质
邻苯二甲酸酯会发生各种化学反应,包括水解、氧化以及与其他有机和无机化合物的反应,这些反应会影响其环境归宿和生物效应.
抗菌性能
研究证实了邻苯二甲酸酯对临床相关病原体的强大抗菌性能. 这使得“邻苯二甲酸二(1-甲基庚基)酯”成为开发新型抗菌剂的潜在候选药物。
胆碱酯酶抑制活性
已发现邻苯二甲酸酯对乙酰胆碱酯酶和丁酰胆碱酯酶表现出显着的抑制活性. 这表明“邻苯二甲酸二(1-甲基庚基)酯”在这些酶起关键作用的疾病中具有潜在的治疗应用。
对生殖的影响
邻苯二甲酸酯因其对生殖的影响而被研究. 人类持续暴露于邻苯二甲酸酯会导致肝脏解毒酶抑制,并可能导致肝功能障碍.
干细胞治疗
作用机制
Target of Action
Bis(1-methylheptyl) phthalate, also known as Disecoctyl phthalate, is a type of phthalate, a group of chemicals often used as plasticizers . Phthalates are known to be endocrine-disrupting chemicals . They interact with various endocrine systems in the body, including the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play crucial roles in neurodevelopmental processes .
Mode of Action
Phthalates, including Bis(1-methylheptyl) phthalate, can interfere with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level . Phthalates can also alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates involves several biochemical pathways. For instance, phthalates can be decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is then oxidized, dehydrogenated, and decarboxylated into protocatechins, which eventually enter the TCA cycle through orthotopic ring opening .
Pharmacokinetics
It is known that phthalates that are made bioavailable through digestion enter the blood stream and reach the liver for further detoxification, and these are excreted via urine and/or feces . The compound’s physical and chemical properties, such as its solubility in water , may impact its bioavailability.
Result of Action
The result of Bis(1-methylheptyl) phthalate’s action can be seen in its potential to induce neurological disorders. Associations have been found between neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(1-methylheptyl) phthalate. For instance, the compound’s environmental fate, transport, and degradation in different natural settings are highly dependent on its physical and chemical properties . Furthermore, the compound’s persistence and detection in various environmental media have become significant issues in recent decades .
安全和危害
Bis(1-methylheptyl) phthalate is a chemical of concern due to its potential to disrupt the endocrine system . Chronic exposure to phthalates can adversely influence the endocrine system and functioning of multiple organs . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
未来方向
Given the potential health risks associated with phthalates, more countries should establish constraints or substitute measures for phthalates to reduce health risks . It is critical to increase the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health .
属性
IUPAC Name |
dioctan-2-yl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-5-7-9-11-15-19(3)27-23(25)21-17-13-14-18-22(21)24(26)28-20(4)16-12-10-8-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRMXWDXPLINPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051655 | |
| Record name | Bis(1-methylheptyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131-15-7 | |
| Record name | Di-sec-octyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-octyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicapryl phthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylheptyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(1-methylheptyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1-methylheptyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI(2-OCTYL) PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM00F2G7X0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the seasonal variation affect the detection of DOP in groundwater?
A2: While the study mentions that "PAEs distribution was irrelevant to the electrical conductivity and sample depth," and that "Compared with summer, the type and detection of PAEs were different in winter" [], it doesn't specify these differences for DOP. Further research is needed to understand the seasonal trends influencing DOP concentrations in the Jianghan plain groundwater.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




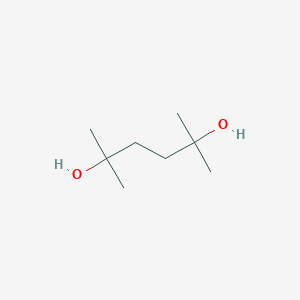
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)
